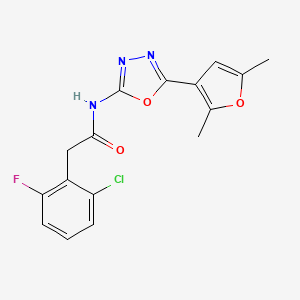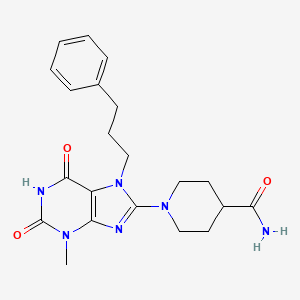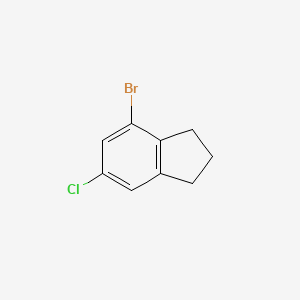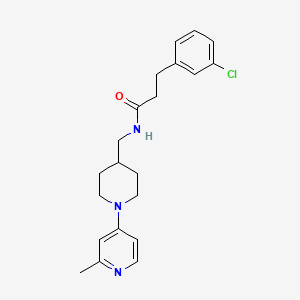![molecular formula C19H15NO3S B2397291 2-[(2-メチルベンゾイル)アミノ]-5-フェニルチオフェン-3-カルボン酸 CAS No. 380646-25-3](/img/structure/B2397291.png)
2-[(2-メチルベンゾイル)アミノ]-5-フェニルチオフェン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid” is a chemical compound that belongs to the class of thiophene carboxylic acids. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid” can be represented by the SMILES notation:O=C(Nc1sc(cc1C([O-])=O)c2ccccc2)c3ccccc3C . Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .作用機序
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, pain sensation, and cellular growth .
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level, including modulation of protein activity, alteration of cell signaling pathways, and potential impacts on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
実験室実験の利点と制限
One of the advantages of using MPAC in lab experiments is its high yield of synthesis, which makes it a cost-effective compound to use. MPAC is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using MPAC in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of MPAC. One direction is to investigate the potential use of MPAC as a therapeutic agent for the treatment of cancer, arthritis, diabetes, and obesity. Another direction is to study the potential use of MPAC as a building block for the synthesis of other thiophene derivatives with unique properties. Finally, further studies are needed to understand the mechanism of action of MPAC and its potential interactions with various enzymes and receptors in the body.
合成法
MPAC can be synthesized using various methods, including the reaction of 2-acetylthiophene with benzoyl chloride and phenyl magnesium bromide, followed by oxidation using potassium permanganate. Another method involves the reaction of 2-acetylthiophene with 2-methylbenzoyl chloride and phenyl magnesium bromide, followed by oxidation using potassium permanganate. The yield of MPAC using these methods is typically high, ranging from 75% to 90%.
科学的研究の応用
ペプチドミメティック合成
2-(N-ヒドロキシカルバミドイミドイル)ベンゾイル置換α-アミノ酸のメチルエステルは、ペプチドミメティック合成における有望なビルディングブロックとして役立ちます 。研究者は、それらの調製のための効率的な合成プロトコルを開発しました。これらの化合物は、ペプチド構造を模倣することができ、創薬、酵素阻害、および生物活性分子の開発に応用される可能性があります。
抗酸化および抗菌活性
2,3-ジメトキシ安息香酸および3-アセトキシ-2-メチル安息香酸の誘導体は、新規アミドとして合成されています。 これらの化合物は、抗酸化および抗菌特性を示します 。医薬品や材料科学におけるそれらの可能性を調査することは価値があるかもしれません。
NOドナー
2-(N-ヒドロキシカルバミドイミドイル)安息香酸誘導体を含むアミドキシムは、一酸化窒素(NO)ドナーとして機能します。 酵素的変換により、NOが放出され、これは心臓血管の健康と血管拡張に影響を与えます 。さらなる研究では、その治療の可能性を探ることができるかもしれません。
アルギナーゼ阻害
N-ヒドロキシ-l-インドスピシンは、N-ヒドロキシ-l-アルギニンの炭素イソステアとして、アルギナーゼの阻害剤として作用します。 この化合物は、アルギニン代謝に関連する状態の治療に関連する可能性があります .
ペプチド合成
2-(N-ヒドロキシカルバミドイミドイル)安息香酸誘導体は、N'-ヒドロキシカルバミドイミドイル(アミドキシム)モチーフを含む分子の前駆体です。 ペプチド合成と生体接合におけるそれらの役割を調査することは、興味深い結果をもたらす可能性があります .
抗増殖活性
アミドキシムから誘導された脂肪酸3,4-ジヒドロピリミジノン(DHPM-脂肪酸)は、グリア芽腫細胞株に対する抗増殖活性を示しました。 これらの化合物は、潜在的ながん治療のためにさらに調査することができます .
特性
IUPAC Name |
2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-12-7-5-6-10-14(12)17(21)20-18-15(19(22)23)11-16(24-18)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXDIIEPOGCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)



![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)


![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)
